molecular formula C12H24O3 B14309359 5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate CAS No. 114273-70-0

5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate

Cat. No.: B14309359
CAS No.: 114273-70-0
M. Wt: 216.32 g/mol
InChI Key: UILJQUIMPMSLDX-UHFFFAOYSA-N
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Description

5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C12H24O3. This compound is characterized by the presence of a hydroxy group and two dimethyl groups, making it a unique ester. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate typically involves esterification reactions. One common method is the reaction between 5-Hydroxy-4,4-dimethylpentanol and 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-4,4-dimethylpentyl 2,2-dimethylpropanoate.

    Reduction: Formation of 5-hydroxy-4,4-dimethylpentanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-4,4-dimethylpentyl acetate
  • 5-Hydroxy-4,4-dimethylpentyl butanoate
  • 5-Hydroxy-4,4-dimethylpentyl hexanoate

Uniqueness

5-Hydroxy-4,4-dimethylpentyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties

Properties

CAS No.

114273-70-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(5-hydroxy-4,4-dimethylpentyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H24O3/c1-11(2,3)10(14)15-8-6-7-12(4,5)9-13/h13H,6-9H2,1-5H3

InChI Key

UILJQUIMPMSLDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCCCC(C)(C)CO

Origin of Product

United States

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